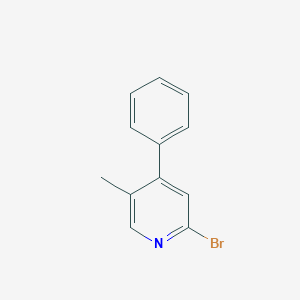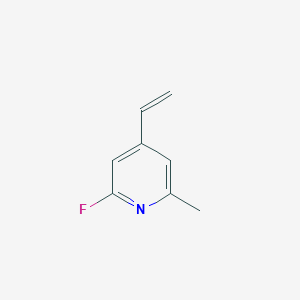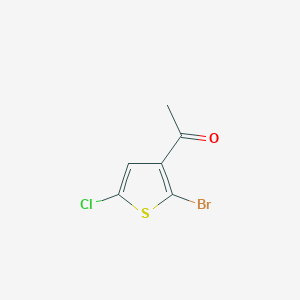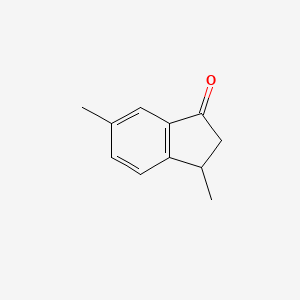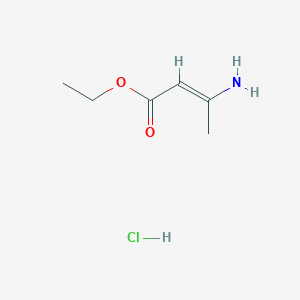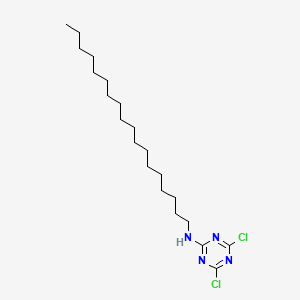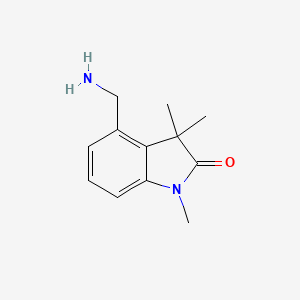
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one is an organic compound that belongs to the class of indolinones It is characterized by the presence of an aminomethyl group attached to the indolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3,3-trimethylindolin-2-one typically involves the reaction of 1,3,3-trimethylindolin-2-one with formaldehyde and ammonia or an amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the temperature is usually maintained between 50-100°C to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the carbonyl group of the indolinone to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 4-(Aminomethyl)-1,3,3-trimethylindolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The indolinone core may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)indole: Shares the aminomethyl group but has a different core structure.
4-(Aminomethyl)benzoic acid: Contains a benzoic acid core instead of an indolinone.
4-Aminoquinolines: Known for their antimalarial activity, these compounds have a quinoline core.
Uniqueness
4-(Aminomethyl)-1,3,3-trimethylindolin-2-one is unique due to its specific indolinone core, which imparts distinct chemical and biological properties
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
4-(aminomethyl)-1,3,3-trimethylindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-12(2)10-8(7-13)5-4-6-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3 |
InChI 键 |
VQNHVWFRZKNUJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC=C2N(C1=O)C)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


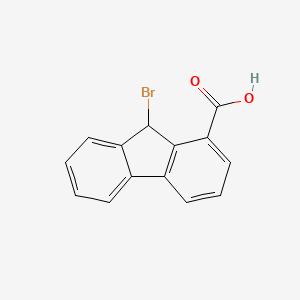
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
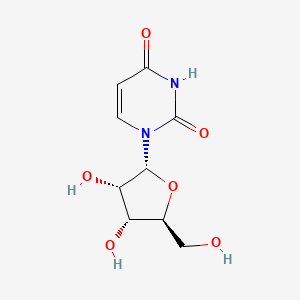

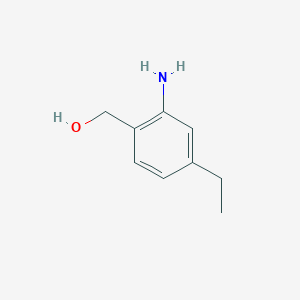
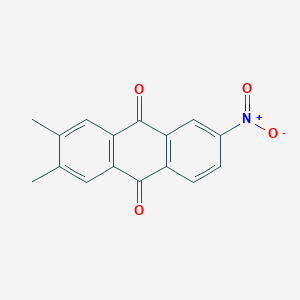
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
